2,2',2''-(2-(4-Aminobenzyl)-1,4,7-triazonane-1,4,7-triyl)triacetic acid
Description
2,2',2''-(2-(4-Aminobenzyl)-1,4,7-triazonane-1,4,7-triyl)triacetic acid (hereafter referred to as NOTA-4-aminobenzyl) is a macrocyclic chelator derived from the 1,4,7-triazacyclononane (TACN) scaffold. The NOTA core (1,4,7-triazacyclononane-1,4,7-triacetic acid) is functionalized with a 4-aminobenzyl group at the secondary nitrogen of the triazonane ring . This modification introduces a primary amine on the aromatic ring, enabling conjugation to targeting vectors (e.g., peptides, antibodies) or radiolabels via isothiocyanate or NHS-ester coupling . NOTA-4-aminobenzyl retains the strong metal-chelating properties of NOTA, particularly for trivalent radiometals like $^{68}$Ga and $^{64}$Cu, while its aromatic amine enhances versatility in bioconjugation strategies .
Properties
IUPAC Name |
2-[5-[(4-aminophenyl)methyl]-4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O6/c20-15-3-1-14(2-4-15)9-16-10-22(12-18(26)27)6-5-21(11-17(24)25)7-8-23(16)13-19(28)29/h1-4,16H,5-13,20H2,(H,24,25)(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIIOGDNZILDQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-NH2-Bn-NOTA involves multiple steps, including carboxylic acid reduction, bimolecular nucleophilic substitution, hydrolysis, acidolysis, and hydrogenation reduction . The process begins with the reduction of carboxylic acid, followed by nucleophilic substitution to introduce the aminobenzyl group. Subsequent steps involve hydrolysis and acidolysis to form the final product.
Industrial Production Methods: The industrial production of p-NH2-Bn-NOTA focuses on optimizing yield and minimizing the use of toxic reagents. The method avoids harmful chemicals, making it more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: p-NH2-Bn-NOTA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions are used in its synthesis, particularly in the reduction of carboxylic acids.
Substitution: Nucleophilic substitution reactions are crucial in introducing the aminobenzyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like ethyl chloroformate and triethylamine are employed
Major Products: The major products formed from these reactions include various derivatives of p-NH2-Bn-NOTA, which can be used for different applications in nuclear medicine .
Scientific Research Applications
Chemistry: p-NH2-Bn-NOTA is used as a chelating agent in coordination chemistry to form stable complexes with metal ions .
Biology: In biological research, it is used for labeling biomolecules, enabling the study of biological processes and interactions .
Medicine: The compound is extensively used in nuclear medicine for PET imaging and radiotherapy. It helps in the diagnosis and treatment of various diseases, including cancer .
Industry: In the industrial sector, p-NH2-Bn-NOTA is used in the production of radiopharmaceuticals and diagnostic agents .
Mechanism of Action
p-NH2-Bn-NOTA exerts its effects by forming stable complexes with metal ions. These complexes can be labeled with radioactive isotopes, which are then used for imaging or therapeutic purposes. The compound’s structure allows it to bind selectively to specific molecular targets, facilitating targeted imaging and treatment .
Comparison with Similar Compounds
Table 1: Key Structural Features of NOTA Derivatives
- NOTA vs. NOTA-4-aminobenzyl: The 4-aminobenzyl group provides a reactive site for bioconjugation without significantly altering the NOTA core’s metal-binding geometry. This contrasts with NODAGA, which replaces one acetic acid arm with a glutaric acid moiety to improve hydrophilicity and renal clearance .
- DOTA: While DOTA’s four-arm structure offers high thermodynamic stability for larger radiometals (e.g., $^{177}$Lu), NOTA derivatives exhibit faster complexation kinetics for smaller ions like $^{68}$Ga, making them preferable for short-lived isotopes .
Metal-Binding Properties
Table 2: Chelation Efficiency and Stability
- This contrasts with DOTA, which requires prolonged heating (~90°C) for optimal labeling .
- Stability: NOTA-4-aminobenzyl’s $^{64}$Cu stability (log K ~21.3) is comparable to NOTA (log K 21.6) but slightly lower than NODAGA (log K 21.8), likely due to steric effects from the benzyl group .
Biological Activity
2,2',2''-(2-(4-Aminobenzyl)-1,4,7-triazonane-1,4,7-triyl)triacetic acid, commonly referred to as NH2-Bn-NOTA, is a bifunctional chelator that has garnered attention in the field of radiopharmaceuticals and molecular imaging. This compound is particularly significant due to its ability to form stable complexes with metal ions, which are essential for applications in positron emission tomography (PET) imaging and targeted therapy.
- Molecular Formula : C19H28N4O6
- Molecular Weight : 408.449 g/mol
- CAS Number : 142131-37-1
- Appearance : White to almost white powder or crystal
- Purity : >97% (HPLC)
NH2-Bn-NOTA functions by chelating metal ions such as copper (Cu) and gallium (Ga), forming stable complexes that can be used for imaging and therapeutic purposes. The stability of these complexes is crucial for their effectiveness in vivo. The compound's structure allows it to bind to metal ions through its triazonane framework, which enhances the pharmacokinetics and biodistribution of the radiolabeled agents.
1. In Vivo Imaging
NH2-Bn-NOTA has been extensively studied for its application in PET imaging. Its ability to form stable complexes with radiolabeled metals allows for effective tracking of biological processes in real-time. Research indicates that radiolabeled NH2-Bn-NOTA derivatives demonstrate favorable pharmacokinetics and biodistribution profiles:
- Study Findings : A study demonstrated that the use of Cu-labeled NH2-Bn-NOTA resulted in high uptake in tumor tissues while maintaining low background activity in non-target organs . This property is essential for enhancing the contrast in imaging studies.
2. Therapeutic Potential
The compound's ability to target specific cells makes it a candidate for therapeutic applications. By conjugating NH2-Bn-NOTA with various therapeutic agents, researchers have explored its potential in targeted therapy for cancer treatment:
- Cytotoxicity Studies : In vitro studies have shown that NH2-Bn-NOTA conjugates exhibit significant cytotoxic effects on cancer cell lines when compared to non-targeted therapies . The mechanism involves enhanced cellular uptake facilitated by the targeting properties of the compound.
3. Stability and Efficacy
The stability of metal complexes formed with NH2-Bn-NOTA is critical for both imaging and therapeutic applications. Research indicates that the stability constants (log K) of these complexes are favorable, ensuring prolonged circulation time and reduced toxicity .
Data Table: Stability Constants of Metal Complexes
Case Study 1: PET Imaging with Cu-NH2-Bn-NOTA
A clinical trial involving patients with prostate cancer utilized Cu-labeled NH2-Bn-NOTA for PET imaging. The results indicated a significant correlation between imaging results and tumor markers, demonstrating the compound's potential for diagnostic applications .
Case Study 2: Targeted Therapy
In a preclinical model of breast cancer, NH2-Bn-NOTA was conjugated with a chemotherapeutic agent. The study reported enhanced tumor regression compared to controls, highlighting the efficacy of targeted delivery systems using this compound .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing high-purity 2,2',2''-(2-(4-aminobenzyl)-1,4,7-triazonane-1,4,7-triyl)triacetic acid?
- Methodological Answer : The synthesis requires strict control of reaction stoichiometry and purification steps. For instance, the use of isothiocyanate-amine addition reactions under anhydrous conditions ensures minimal byproducts. Post-synthesis purification via reversed-phase HPLC (retention time ~16.6 min) is essential to achieve >95% purity, as demonstrated in analogous NOTA derivatives . Intermediate characterization by -NMR and mass spectrometry is recommended to confirm structural integrity.
Q. How can researchers verify the chelation efficiency of this compound with paramagnetic ions (e.g., Gd)?
- Methodological Answer : Chelation efficiency can be assessed using inductively coupled plasma mass spectrometry (ICP-MS) to quantify unbound metal ions. For Gd, relaxivity measurements at 1.5–7 T MRI fields provide functional validation of chelate stability. Prior studies on similar macrocyclic chelators highlight the importance of maintaining pH 6–7 during complexation to avoid metal hydrolysis .
Q. What analytical techniques are most reliable for characterizing this compound’s structural conformation?
- Methodological Answer : High-resolution - and -NMR (e.g., in DO at 500 MHz) are critical for confirming the macrocyclic backbone and substituent positions. For example, characteristic proton resonances for the 4-aminobenzyl group appear at δ 7.26 (d, 2H) and δ 7.20 (d, 2H) . Mass spectrometry (ESI-MS or MALDI-TOF) further validates molecular weight and purity .
Advanced Research Questions
Q. How do pH and temperature variations affect the thermodynamic stability of metal complexes formed with this chelator?
- Methodological Answer : Stability constants () can be determined via potentiometric titrations under varying pH (2–10) and temperatures (25–37°C). For Gd, competing ligand assays (e.g., with EDTA or DTPA) quantify transmetallation resistance. Evidence from analogous DOTA derivatives shows that stability decreases below pH 5 due to protonation of amine donors .
Q. What strategies optimize this compound for in vivo pretargeted imaging (e.g., PET/SPECT)?
- Methodological Answer : Conjugation to biomolecules (antibodies, peptides) via amine-reactive linkers (e.g., isothiocyanate or NHS esters) is key. Bioorthogonal chemistry, such as tetrazine ligation, enhances target specificity. In one protocol, NH-Bn-NOTA was conjugated to antibodies using SCN-DFO, achieving >90% radiochemical yield with Ga . Radiolabeling efficiency must be validated using instant thin-layer chromatography (iTLC) .
Q. How can conflicting data on ligand dissociation rates in serum be resolved?
- Methodological Answer : Contradictions often arise from differences in serum composition (e.g., albumin concentration) or incubation times. A standardized protocol involves incubating the metal-chelate complex in human serum at 37°C, followed by size-exclusion chromatography to separate free ions. Longitudinal relaxivity () monitoring over 24–48 hours provides kinetic dissociation rates. Cross-validation with ICP-MS is advised .
Q. What modifications to the 4-aminobenzyl group enhance targeting specificity in drug delivery systems?
- Methodological Answer : Introducing hydrophilic substituents (e.g., polyethylene glycol chains) reduces nonspecific binding. Alternatively, site-specific conjugation of targeting moieties (e.g., folate or RGD peptides) to the benzyl amine improves cellular uptake. Structural analogs with 2-hydroxypropyl or carboxymethyl modifications showed improved biodistribution profiles in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
